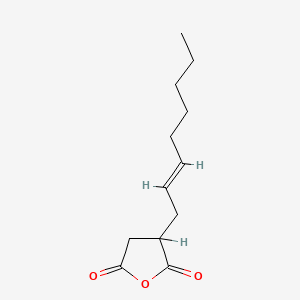

2-Octenylsuccinic Anhydride

Description

Significance and Research Context of 2-Octenylsuccinic Anhydride (B1165640)

2-Octenylsuccinic anhydride (OSA) is a significant chemical compound in various research fields, primarily due to its ability to modify the properties of natural polymers. It is a derivative of succinic anhydride and is notable for its capacity to introduce hydrophobic (water-repelling) and hydrophilic (water-attracting) properties into a single molecule. This dual nature makes it a valuable tool for researchers in materials science, food science, and biotechnology.

In the realm of materials science, OSA is investigated for its potential as a corrosion inhibitor, where it can form a protective layer on metal surfaces. ontosight.ai Its application in polymer modification is also a key area of study, with research exploring how it can enhance properties like flexibility and thermal stability in various polymers. ontosight.ai

The food industry represents a major area of academic and industrial research for OSA. It is widely studied for its use in modifying starches, which are abundant and biodegradable polysaccharides. conicet.gov.ar This modification, known as esterification, results in octenyl succinylated starch (OS-starch), a hydrocolloid with amphiphilic properties. conicet.gov.ar OS-starch is researched for its applications as an emulsifier, encapsulating agent, and fat replacer in food products. conicet.gov.ar Studies have shown that OSA modification can alter the gelatinization temperature, digestibility, and viscosity of starches, thereby expanding their functional properties. conicet.gov.ar

Furthermore, research extends to the modification of other biopolymers like gelatin and konjac glucomannan (B13761562). mdpi.commyfoodresearch.com Studies have demonstrated that modifying gelatin with OSA can improve its water solubility at room temperature and enhance its surface activity and foaming capacity. mdpi.comnih.gov Similarly, modifying konjac glucomannan with OSA has been shown to increase its hydrophobicity and potential as an emulsifier. myfoodresearch.com

Overview of Amphiphilic Character and Reactive Functional Groups in Modification Systems

The unique properties of this compound stem from its distinct molecular structure, which imparts both amphiphilic character and reactive functionality. This combination is central to its utility in various modification systems.

The amphiphilic nature of OSA is a direct result of its two primary components: a hydrophobic octenyl group and a hydrophilic succinic anhydride group. plos.org The long, eight-carbon octenyl chain is nonpolar and repels water, while the succinic anhydride ring is polar and interacts favorably with water. This dual characteristic allows OSA-modified materials to interact with both oil and water phases, making them effective emulsifiers and stabilizers in systems like oil-in-water emulsions. plos.org Research has demonstrated that the introduction of OSA's dual functional groups improves the amphiphilicity of starch, enabling its use in food, cosmetic, and pharmaceutical applications. plos.org

The reactive functional group in OSA is the anhydride ring. This ring is susceptible to nucleophilic attack, particularly from hydroxyl (-OH) and amino (-NH2) groups present in various molecules, most notably polysaccharides and proteins. chemicalbook.com The primary reaction is an esterification process where the anhydride ring opens and forms a covalent ester bond with a hydroxyl group on the target molecule, such as starch or gelatin. conicet.gov.arresearchgate.net This reaction introduces the hydrophobic octenylsuccinate group onto the polymer backbone, thereby altering its properties. researchgate.net The reactivity of the anhydride group is a key factor in the efficiency of the modification process. chemicalbook.com

The following table summarizes the key molecular features of OSA and their functional implications:

| Molecular Feature | Chemical Nature | Functional Implication in Modification |

| Octenyl Group | Hydrophobic (nonpolar) | Imparts water-repelling properties, enhances interaction with oils and fats. |

| Succinic Anhydride Group | Hydrophilic (polar) & Reactive | Imparts water-attracting properties and provides the site for covalent bonding to other molecules. |

This interplay between the amphiphilic character and the reactive anhydride group allows for the tailored modification of a wide range of materials, leading to the development of novel products with enhanced functionalities.

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Octenylsuccinic Anhydride Modification

Conventional Esterification Approaches for Polysaccharides and Proteins

Traditional methods for OSA modification are well-established and are typically categorized by the reaction medium. The fundamental reaction involves the acylation of hydroxyl groups on polysaccharides or nucleophilic groups, primarily the ε-amino groups of lysine (B10760008) residues, on proteins. nih.gov

The aqueous slurry method is the most prevalent technique for the OSA modification of water-insoluble polysaccharides like starch and for water-soluble proteins. nih.gov The process involves suspending the substrate in water, creating a slurry. The pH of this suspension is then adjusted to alkaline conditions, typically between 8.0 and 9.0, using a base such as sodium hydroxide (B78521). figshare.com This alkaline environment facilitates the nucleophilic attack of the polymer's hydroxyl or amino groups on the anhydride (B1165640). nih.gov

The OSA reagent, which is poorly soluble in water, is often dissolved in a small amount of an organic solvent like ethanol (B145695) before being added dropwise to the vigorously stirred slurry to ensure even distribution. nih.gov The reaction is generally conducted at a controlled temperature, often between 30-40°C, for several hours. figshare.com Once the reaction reaches the desired endpoint, the pH is neutralized to approximately 6.5 with an acid (e.g., hydrochloric acid) to terminate the esterification. figshare.com The modified product is then recovered through centrifugation, washed with water and ethanol to remove unreacted OSA and salts, and subsequently dried. nih.gov

This method has been successfully applied to modify various proteins. For instance, bovine bone gelatin has been modified using an aqueous solution where the pH is maintained between 8.5 and 9.0 for 3 hours before neutralization and purification by dialysis. nih.gov The reaction targets the ɛ-amino group of lysine residues within the gelatin structure. nih.gov

Table 1: Influence of Reaction Parameters on Degree of Substitution (DS) in Aqueous Slurry Method for Starch

| Parameter | Condition | Degree of Substitution (DS) | Reaction Efficiency (RE) |

| Reaction Time | 4 hours | 0.0188 | 81.0% |

| Reaction Temperature | 33.4 °C | 0.0188 | 81.0% |

| pH of System | 8.4 | 0.0188 | 81.0% |

| Starch Slurry Conc. | 36.8% (w/w) | 0.0188 | 81.0% |

| Data derived from a study on early Indica rice starch with 3% OSA addition. figshare.com |

The dry method, often involving mechanochemical activation, presents a solvent-free alternative for OSA modification, primarily applied to granular starch. In a typical procedure, starch, a powdered alkali like sodium hydroxide, and OSA are mixed in a dry state within a high-energy ball mill. researchgate.net The mechanical force generated during milling activates the starch molecules and facilitates the chemical reaction without the need for a liquid medium. researchgate.net

Key process variables that significantly influence the degree of substitution (DS) and reaction efficiency (RE) include the concentration of the alkali, the amount of OSA, and the duration of mechanical activation. researchgate.net Research on waxy rice starch found that optimal conditions were 0.9 g of sodium hydroxide and 4 g of OSA per 100 g of starch, with a mechanical activation time of 20 hours. researchgate.net This technique relies on the physical disruption and amorphization of the starch granule surface to expose hydroxyl groups for reaction, which is confirmed by analyses showing a decrease in starch granule size and destruction of the crystalline structure. researchgate.net

The organic suspension method is employed when anhydrous conditions are required, often to achieve higher degrees of substitution or to modify substrates that are sensitive to aqueous environments. In this approach, an organic solvent that does not react with the anhydride, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), is used as the reaction medium. researchgate.net

Pyridine is a particularly effective solvent as it also functions as a catalyst. It activates the starch by making it more nucleophilic and reacts with the succinic anhydride to form a highly reactive succinyl pyridinium (B92312) intermediate. researchgate.net This intermediate then readily reacts with the hydroxyl groups of the polysaccharide to generate the starch ester. researchgate.net This method is less common for food-grade applications due to the nature of the organic solvents but is valuable in material science for producing derivatives with specific functionalities that are unattainable through aqueous routes. The reaction in the aqueous phase can lead to lower reaction efficiency and an uneven distribution of OSA groups, which the organic solvent approach can overcome. researchgate.net

Advanced and Green Synthesis Strategies for OSA-Modified Materials

In response to the limitations of conventional methods, including long reaction times and the use of organic solvents, advanced and green synthesis strategies have been developed. These techniques aim to improve reaction efficiency, reduce environmental impact, and enhance the properties of the final product.

Ultrasonic-assisted modification utilizes high-intensity sound waves (typically >20 kHz) to accelerate the esterification process. The application of ultrasound to the reaction slurry generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. researchgate.net This phenomenon creates localized hot spots, high pressures, and intense shear forces, which produce significant mechanochemical effects on the substrate. nih.gov

For polysaccharides like starch, sonication can erode and disrupt the granule surface, increasing the surface area and porosity, which allows for better penetration of the OSA reagent. nih.gov This enhanced mass transfer leads to a higher reaction efficiency (RE) and degree of substitution (DS) in a shorter period compared to silent (non-sonicated) reactions. researchgate.netnih.gov Studies have shown that ultrasound can improve the RE by 15-20% over conventional methods. nih.gov Furthermore, ultrasonic treatment helps to break down large OSA oil droplets in the aqueous slurry, creating a finer emulsion and increasing the contact between the reactants. nih.gov This method not only accelerates the reaction but also leads to a more uniform distribution of the octenyl succinate (B1194679) groups throughout the starch granules. nih.gov

Table 2: Effect of Ultrasonic Treatment Time on OSA-Modified Corn Starch Properties

| Ultrasonic Time (min) | Degree of Substitution (DS) | Reaction Efficiency (RE) (%) |

| 0 | 0.0134 | 75.78 |

| 5 | 0.0155 | 87.63 |

| 15 | 0.0143 | 80.82 |

| 30 | 0.0152 | 85.91 |

| 60 | 0.0158 | 89.31 |

| Data demonstrates the significant increase in DS and RE with the application of ultrasound compared to the control (0 min). nih.gov |

Ionic liquids (ILs), which are salts with melting points below 100°C, are emerging as green and tunable solvents for biopolymer modification. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve polysaccharides like cellulose (B213188) and starch make them attractive alternatives to traditional volatile organic solvents. researchgate.net

In this method, the polysaccharide is first dissolved or pretreated in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), which disrupts the strong intermolecular hydrogen bonding and dissolves the polymer. researchgate.net The esterification reaction with OSA is then carried out in a different ionic liquid, sometimes using a biocatalyst like lipase (B570770) for a more environmentally friendly process. researchgate.net A study on waxy maize starch demonstrated a successful lipase-catalyzed synthesis of OSA-starch in 1-octyl-3-methylimidazolium nitrate, achieving a DS of 0.0130 at 50°C in 3 hours. researchgate.net This synthesis route significantly alters the morphology and crystal structure of the native starch. researchgate.net The use of ILs offers a novel pathway for the biosynthesis of modified polysaccharides, potentially replacing conventional organic solvents. researchgate.net

Mechanical Activation (e.g., Jet Milling, Ball Milling)

Mechanical activation techniques, such as jet milling and ball milling, serve as effective physical pre-treatment methods to enhance the esterification of substrates like starch with 2-octenylsuccinic anhydride (OSA). These methods function by altering the physical structure of the substrate granules through high-impact collision, friction, and shear forces. The primary outcome of mechanical activation is a reduction in particle size and an increase in the specific surface area of the substrate. mdpi.com This process disrupts the crystalline structure of the granules, making them more amorphous and exposing more hydroxyl groups, which are the reaction sites for OSA. researchgate.netresearchgate.net

Research has demonstrated that jet milling pre-treatment can effectively improve the efficiency of the esterification reaction between corn starch and OSA. As the crushing strength or classifier speed of the jet mill increases, the degree of substitution (DS) and the reaction efficiency (RE) of the subsequent OSA modification are significantly enhanced. mdpi.comresearchgate.net For instance, the DS and RE of OSA-modified corn starch pre-treated by jet milling were found to be higher than those of native corn starch modified under the same conditions. researchgate.net The mechanical force not only creates particles with irregular morphology but can also cause depressions to appear on the granule surface after modification. mdpi.com Similarly, ball milling has been used to mechanically activate Indica rice starch prior to esterification with OSA. researchgate.net This novel one-step synthesis method, where the reaction is activated by the milling process itself, represents an innovative approach for producing OSA-starches. scilit.com

Table 1: Effect of Jet Milling Pre-treatment on OSA Modification of Corn Starch

| Pre-treatment Condition | Degree of Substitution (DS) | Reaction Efficiency (RE) | Source |

|---|---|---|---|

| No Jet Milling | 0.0170 | 73.5% | researchgate.net |

| Jet Milling (Increasing Classifier Speed) | > 0.0170, up to 0.0186 | > 73.5%, up to 80.4% | researchgate.net |

Enzymatic Pre-treatment and Modification Techniques

Enzymatic pre-treatment represents a biological approach to alter the structure of substrates to improve the efficiency and outcome of OSA modification. Enzymes such as α-amylase, β-amylase, and pullulanase are utilized to selectively hydrolyze the substrate, typically starch. This enzymatic action can induce the formation of pores and channels on the surface of the starch granules, which increases their surface area and promotes the access of OSA to the granule's interior. researchgate.netmyfoodresearch.com This enhanced accessibility can facilitate a more efficient reaction.

Table 2: Influence of Enzymatic Treatments on OSA Starch Properties

| Enzyme Used | Substrate | Key Findings | Source |

|---|---|---|---|

| α-amylase | Corn Starch | Decreased overall DS; influenced more uniform distribution of OS groups into the granule interior. | researchgate.net |

| STARGEN™ (amylase) | Sago Starch | Increased DS, especially when combined with Heat Moisture Treatment (HMT). | myfoodresearch.com |

| β-amylase | Waxy Maize Starch | Decreased molecular weight; increased DS and degree of branching. | researchgate.net |

| Pullulanase | Waxy Corn Starch | Decreased molecular weight and apparent viscosity; increased DS. | researchgate.net |

Optimization of Reaction Parameters in OSA Modification

The synthesis of this compound modified products is a multi-variable process where reaction conditions must be carefully controlled to achieve the desired degree of substitution and reaction efficiency. Key parameters that are typically optimized include pH, temperature, reaction time, and the concentration of reactants.

Influence of pH Conditions

The pH of the reaction medium is a critical factor in the OSA modification process, which is typically conducted in an aqueous alkaline solution. upm.edu.myscientific.net The esterification reaction requires an alkaline environment to facilitate the reaction between the hydroxyl groups of the substrate and the anhydride group of OSA. nih.govmdpi.com Most studies identify the optimal pH range to be between 7.0 and 9.0. upm.edu.mynih.govmdpi.com For example, the optimal pH for modifying sago starch was found to be 7.20, while for early Indica rice starch it was 8.4, and for cassava starch, 8.2. upm.edu.mynih.govresearchgate.net

Table 3: Optimized pH Conditions for OSA Modification of Various Starches

| Starch Source | Optimal pH | Resulting Degree of Substitution (DS) | Source |

|---|---|---|---|

| Sago | 7.20 | 0.0120 | upm.edu.myresearchgate.net |

| Heat-Moisture-Treated Sago | 7.26 | 0.0121 | fstjournal.com.br |

| Early Indica Rice | 8.4 | 0.0188 | nih.gov |

| Cassava | 8.2 | 0.0165 | researchgate.net |

| Pearl Millet | 8.0 | 0.010 - 0.025 | nih.gov |

| Wheat | 8.5 - 9.0 | 0.044 - 0.091 | mdpi.com |

Effect of Temperature Profiles

Reaction temperature is another significant parameter that influences the rate and efficiency of OSA modification. The esterification is typically carried out under mild temperature conditions, generally between 30°C and 40°C. nih.govnih.govresearchgate.net Research on early Indica rice starch identified an optimal reaction temperature of 33.4°C, while a study on cassava starch modification determined the optimum to be 38°C. nih.govresearchgate.net

The temperature profile represents a balance between reaction kinetics and reactant stability. While increasing the temperature can enhance the reaction rate between the substrate and OSA, it also significantly increases the rate of hydrolysis of the anhydride. researchgate.net This hydrolysis is an undesirable side reaction that reduces the amount of OSA available for esterification, thus lowering the reaction efficiency. Therefore, excessively high temperatures are avoided. The chosen temperature is an optimum that maximizes the esterification rate while minimizing the competing hydrolysis reaction, ensuring an efficient modification process.

Table 4: Optimized Temperature for OSA Modification in Different Studies

| Substrate | Optimal Temperature (°C) | Source |

|---|---|---|

| Early Indica Rice Starch | 33.4 | nih.gov |

| Cassava Starch | 38 | researchgate.net |

| Sago Starch (dual modification) | 35 | nih.gov |

| Wheat Starch | 35 | mdpi.com |

Reaction Time Optimization

The duration of the reaction is a key variable that directly affects the extent of modification. Generally, the degree of substitution increases as the reaction time progresses, up to an optimal point. upm.edu.myresearchgate.net Beyond this point, the DS may plateau or even decrease. This is because, over extended periods, the concentration of the anhydride diminishes due to both the esterification reaction and hydrolysis, leading to a slowdown or cessation of the reaction. researchgate.net

Optimization studies have identified varied optimal reaction times depending on the substrate and other reaction conditions. For cassava starch, the optimal reaction time was found to be 2.5 hours. researchgate.net In a study optimizing the modification of sago starch using response surface methodology, the ideal reaction time was determined to be 9.65 hours. upm.edu.myresearchgate.net For early Indica rice starch, the reaction was continued for 4 hours. nih.gov These variations highlight that the reaction time must be optimized in conjunction with other parameters like pH, temperature, and reactant concentration to achieve the maximum degree of substitution efficiently. At the end of the designated reaction time, the process is typically halted by adjusting the pH to a neutral value (e.g., 6.5) with acid. upm.edu.mynih.gov

Table 5: Optimized Reaction Times for OSA Modification

| Substrate | Optimal Reaction Time (hours) | Source |

|---|---|---|

| Cassava Starch | 2.5 | researchgate.net |

| Sago Starch | 9.65 | upm.edu.myresearchgate.netijfe.org |

| Early Indica Rice Starch | 4 | nih.gov |

| Sago Starch (dual modification) | 4 | nih.gov |

Concentration of Reactants and Substrate Loading

The concentrations of both the this compound reagent and the substrate are fundamental parameters governing the outcome of the modification. The degree of substitution is directly influenced by the concentration of OSA used in the reaction. upm.edu.mynih.gov An increase in the amount of OSA, typically measured as a percentage based on the dry weight of the substrate, generally leads to a linear increase in the DS. upm.edu.myresearchgate.net For food applications in the United States, the maximum level of OSA treatment allowed is 3% by weight, which corresponds to a DS of approximately 0.02. nih.gov However, experimental optimizations have explored concentrations up to 6% to study the reaction kinetics, with one study identifying an optimal OSA concentration of 5.00% for sago starch modification. upm.edu.myijfe.org

Substrate loading, or the concentration of the starch slurry, also plays a significant role. An optimal starch concentration for modifying early Indica rice starch was found to be 36.8% (w/w). nih.gov For cassava starch, a 33% starch concentration was deemed optimal. researchgate.net The concentration of the substrate slurry affects the viscosity of the reaction medium and the availability of hydroxyl groups for reaction. While a higher concentration might seem more efficient in terms of reactor volume, it can lead to poor mixing and hinder the uniform distribution of the OSA reagent, potentially reducing the reaction efficiency. Therefore, the substrate concentration must be carefully optimized to ensure a homogenous reaction environment. nih.govresearchgate.net

Table 6: Optimized Reactant and Substrate Concentrations

| Substrate | Optimal OSA Concentration (% w/w) | Optimal Substrate Concentration (%) | Resulting DS | Source |

|---|---|---|---|---|

| Sago Starch | 5.00 | 23.4 (in 400ml H₂O) | 0.0120 | upm.edu.myijfe.org |

| Early Indica Rice Starch | 3.0 | 36.8 | 0.0188 | nih.gov |

| Cassava Starch | 3.0 | 33 | 0.0165 | researchgate.net |

| Heat-Moisture-Treated Sago | 4.53 | Not specified | 0.0121 | fstjournal.com.br |

Impact of Pre-treatment Strategies (e.g., CaCl2, Acid Hydrolysis)

Pre-treatment of starch prior to its modification with this compound (OSA) is a critical strategy employed to enhance the efficiency and outcome of the esterification process. The primary objective of these strategies is to alter the native semi-crystalline structure of starch granules, thereby improving the accessibility of internal hydroxyl groups to the OSA reagent. This can lead to a higher degree of substitution (DS) and greater reaction efficiency (RE), ultimately influencing the functional properties of the final modified starch. Common pre-treatment methods involve the use of chemical agents like calcium chloride and acid hydrolysis to disrupt or modify the starch architecture.

Calcium Chloride (CaCl2) Pre-treatment

The use of calcium chloride (CaCl2) solutions as a pre-treatment has been shown to effectively influence the subsequent succinylation of starch. Solutions of CaCl2 are known to induce the gelatinization of starch, even at room temperature, by disrupting the intermolecular hydrogen bonds within the granules. researchgate.net This disruption can make the starch molecules more amenable to chemical modification.

In a study involving potato starch, pre-treatment with a 1.0 M CaCl2 solution resulted in a significantly higher degree of substitution and reaction efficiency during the OSA modification process. semanticscholar.orgresearchgate.net In contrast, lower concentrations of CaCl2 (0.05 M, 0.1 M, and 0.5 M) did not produce a notable effect on either DS or RE when compared to the control group without pre-treatment. semanticscholar.orgnih.gov The pre-treatment with 1.0 M CaCl2 caused a minor disruption to the starch's crystallinity and granular morphology, which is believed to facilitate the esterification reaction. semanticscholar.orgnih.gov

While the pre-treatment itself can alter the inherent properties of the starch, such as decreasing swelling power, paste clarity, and peak viscosity, the final OSA-modified starch produced from this process (OSA-1.0 M-starch) demonstrated improved functional characteristics compared to OSA-starch prepared without pre-treatment. semanticscholar.orgnih.gov

| Pre-treatment Condition | Degree of Substitution (DS) | Reaction Efficiency (RE) |

|---|---|---|

| Control (No Pre-treatment) | Lower | Lower |

| 0.05 M CaCl2 | No significant effect | No significant effect |

| 0.1 M CaCl2 | No significant effect | No significant effect |

| 0.5 M CaCl2 | No significant effect | No significant effect |

| 1.0 M CaCl2 | Higher | Higher |

Acid Hydrolysis

Acid hydrolysis is another chemical modification method used in conjunction with OSA treatment. The timing of the acid hydrolysis step is crucial as it dictates the final properties of the modified starch. When used as a pre-treatment, mild acid hydrolysis can break down the glycosidic linkages within the starch molecule, particularly in the amorphous regions. This process can reduce the molecular weight of the starch and potentially increase the number of accessible hydroxyl groups for the subsequent reaction with OSA. For instance, studies have shown that acid-hydrolyzed high-amylose starch can be successfully modified with OSA to create effective emulsifiers. researchgate.netdntb.gov.ua

Conversely, when acid hydrolysis is applied after the OSA modification, it can lead to a reduction in the degree of substitution. researchgate.netsemanticscholar.org Research on OSA starch hydrolyzed with hydrochloric acid (HCl) at concentrations from 0.5 M to 2.0 M showed that as the acid concentration increased, the DS values of the modified starch decreased. researchgate.net Although the DS was reduced, this dual-modification approach significantly enhanced the emulsifying properties of the starch, resulting in emulsions with smaller droplet sizes and greater stability compared to unhydrolyzed OSA starch. researchgate.netsemanticscholar.org This indicates that while post-modification hydrolysis may cleave some ester bonds, the resulting smaller, amphiphilic molecules are more effective emulsifiers.

| HCl Concentration for Hydrolysis | Impact on Degree of Substitution (DS) | Impact on Emulsification Properties |

|---|---|---|

| 0 M (Control) | Baseline | Baseline |

| 0.5 M - 2.0 M | Decreased with increasing HCl concentration | Significantly improved; stronger than unhydrolyzed OSA starch |

Characterization of 2 Octenylsuccinic Anhydride Modified Substrates

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of OSA-modified materials, offering non-destructive methods to probe the molecular structure and confirm the covalent attachment of the octenylsuccinyl group to the substrate.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a principal technique for confirming the successful esterification of substrates with OSA. mdpi.commdpi.comsphinxsai.com The introduction of the octenylsuccinate group onto a polymer backbone, such as starch, results in the appearance of new, characteristic absorption bands in the infrared spectrum. mdpi.comnih.gov

The most definitive evidence of OSA modification is the emergence of a new peak around 1724-1725 cm⁻¹ . nih.govresearchgate.netresearchgate.net This band is attributed to the C=O stretching vibration of the newly formed ester bond. researchgate.netresearchgate.net Another significant new peak is often observed at approximately 1570-1572 cm⁻¹ , which corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻). nih.govresearchgate.netresearchgate.net

In the case of starch modification, the native material exhibits a broad band around 3460 cm⁻¹ due to O-H group vibrations and a band at 2942 cm⁻¹ from C-H stretching. mdpi.com While these bands remain, the appearance of the ester carbonyl and carboxylate peaks provides clear confirmation of the chemical modification. mdpi.comresearchgate.net The intensity of these new peaks can also provide a qualitative indication of the degree of substitution.

Table 1: Characteristic FT-IR Absorption Bands for OSA-Modified Starch

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~1725 | C=O Stretching (Ester) | Confirms ester linkage between OSA and substrate. | researchgate.net |

| ~1570 | Asymmetric RCOO⁻ Stretching | Indicates the presence of the carboxylate group from OSA. | researchgate.netresearchgate.net |

| ~3460 | O-H Stretching | Characteristic of the native starch backbone. | mdpi.com |

| ~2942 | C-H Stretching | Characteristic of the native starch backbone. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), provides detailed structural information, confirming the presence of the octenylsuccinate moiety and even suggesting its position on the substrate backbone. researchgate.netresearchgate.net When analyzing OSA-modified polysaccharides, new signals corresponding to the protons of the grafted octenyl group appear in the ¹H-NMR spectrum.

Research on OSA-modified starch reveals the emergence of a new set of peaks in the upfield region, typically between 0.80 and 2.7 ppm . researchgate.net These signals are associated with the methyl and methylene (B1212753) protons of the octenyl chain, providing unequivocal evidence of the modification. researchgate.net Furthermore, analysis of the ¹H and ¹³C NMR spectra has suggested that for granular waxy maize starch, the substitution of octenylsuccinate groups primarily occurs at the O-2 and O-3 positions of the anhydroglucose (B10753087) units, with no substitution detected at the O-6 position. researchgate.netk-state.edu The broadening of the anomeric proton peak (around 5.38 ppm) as the level of OSA substitution increases also points to substitution at the O-2 position. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a modified substrate. eag.comresearchgate.net When a substrate like starch is modified with OSA, XPS can detect changes in the surface chemistry. For instance, analysis of OSA-starch that has been jet-milled has shown the appearance of a new sodium peak in the XPS spectrogram, which can be related to the neutralization of the carboxyl group introduced by the OSA molecule. This confirms that the modification is present at the surface of the material. researchgate.net XPS provides valuable information about the surface elemental composition, which can be altered by the grafting of OSA groups.

Raman Microspectroscopy for Group Distribution

Raman microspectroscopy is a powerful technique for investigating the spatial distribution of chemical components within a sample. In the context of OSA-modified substrates, it has been effectively used to determine the distribution of the octenylsuccinate (OS) groups within a single starch granule. nih.govresearchgate.net

This technique identifies a unique spectral marker for the modification. OSA-modified starch exhibits an additional peak at approximately 1670 cm⁻¹ in the Raman spectrum, which is indicative of the carbonyl group (C=O) of the OS substituent attached to the starch molecule. nih.govresearchgate.net By mapping the intensity of this peak across a cross-section of a granule, researchers can visualize the distribution of the modification. Studies on waxy maize starch have shown that the highest concentration of OS groups is found on the granule surface, with a surprisingly high level also present in the center (hilum) of the granule. nih.govresearchgate.net The regions between the surface and the center tend to have a lower degree of OS substitution. nih.gov

Table 2: Key Spectroscopic Peaks for OSA-Modification Confirmation

| Technique | Characteristic Peak/Region | Assignment | Significance | Reference |

|---|---|---|---|---|

| FT-IR | ~1725 cm⁻¹ | C=O Stretch (Ester) | Confirms covalent ester bond formation. | researchgate.net |

| ¹H-NMR | 0.8 - 2.7 ppm | Protons of Octenyl Chain | Confirms presence of the hydrophobic OSA group. | researchgate.net |

| XPS | New elemental peaks (e.g., Na 1s) | Surface Elemental Change | Confirms surface modification. | researchgate.net |

| Raman | ~1670 cm⁻¹ | C=O Stretch (OS Group) | Allows for mapping the distribution of OSA groups. | nih.govresearchgate.net |

Chromatographic and Mass Spectrometric Analysis of OSA and its Derivatives

Chromatographic techniques are essential for separating and quantifying the components in a reaction mixture, providing insights into the efficiency of the modification process and the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for the analysis of 2-octenylsuccinic anhydride (B1165640), its hydrolysis products, and its bound form in modified starches. researchgate.net A common method involves using a reversed-phase C18 column with an eluent system such as acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) and a diode array detector (DAD) for detection. researchgate.net

This HPLC setup can effectively separate and identify various isomers and related compounds, including 1-octenylsuccinic acid, cis- and trans-2-octenylsuccinic acid, and their corresponding anhydride forms. researchgate.net Consequently, HPLC allows for the direct measurement and quantification of both the unreacted (free) OSA and the covalently bound octenylsuccinate content in the modified product. researchgate.net This is crucial for determining the degree of substitution and the reaction efficiency. The technique's robustness makes it suitable for monitoring the progress of the modification reaction in real-time. rsc.orgchromatographyonline.com

HPLC with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust analytical technique for the analysis of 2-octenylsuccinic anhydride (OSA) and its derivatives in modified starches. This method allows for the identification and quantification of both unreacted OSA and the octenylsuccinate (OS) groups bound to the starch molecule.

The separation is typically achieved using a reversed-phase C18 column. A common mobile phase involves a gradient or isocratic elution with a mixture of acetonitrile and water, often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. For instance, an isocratic elution with acetonitrile and 0.1% TFA in water (45:55, v/v) has been successfully used. nih.govnih.gov Detection with DAD is frequently set at specific wavelengths, such as 192 nm, to monitor the cis- and trans-isomers of 2-octenylsuccinic acid (OSAc) after their release from the modified starch via mild alkaline hydrolysis. researchgate.netresearchgate.net

Through this method, researchers can distinguish between various isomers and related compounds. Studies combining HPLC-DAD with mass spectrometry have identified several key peaks corresponding to 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, and trans-2-OSA. nih.govresearchgate.net The retention time (RT) is a key parameter for identification; in one analysis, OSA was detected at an RT of 4.3 minutes. researchgate.net Quantification is achieved by creating a calibration curve from standard solutions, which plots peak area against concentration. An example of a resulting linear equation is Y = 180536x + 99255, with a high coefficient of determination (R² = 0.997), indicating excellent linearity. researchgate.net This analytical approach is sensitive enough to determine both free and bound OS content, providing a comprehensive profile of the modification. nih.gov

Table 1: HPLC-DAD Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | C18 Reversed-Phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% TFA (45:55, v/v) | nih.govnih.gov |

| Detection Wavelength | 192 nm (for OSAc) | researchgate.netresearchgate.net |

| Identified Compounds | 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, trans-2-OSA | nih.govresearchgate.net |

| Example Retention Time | 4.3 min for OSA | researchgate.net |

HPLC with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

To achieve higher specificity and structural confirmation of the compounds separated by HPLC, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is often used as a detector. This hyphenated technique, HPLC-APCI-MS, is particularly effective for the detailed characterization of OSA and its isomers.

When coupled with the HPLC-DAD system described previously, APCI-MS provides mass-to-charge (m/z) ratio data for the molecules eluting from the column, allowing for unambiguous identification. The APCI source is well-suited for the analysis of the relatively non-polar to moderately polar compounds involved, such as the different forms of OS acid and OSA.

Research has demonstrated that the combination of HPLC-DAD and HPLC-APCI-MS is a powerful tool for analyzing the complex mixture resulting from the starch modification reaction. nih.govresearchgate.net This dual-detection approach enables the positive identification of four major and two minor peaks as 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, and trans-2-OSA. nih.gov The mass spectrometer provides the molecular weight information that confirms the identities suggested by the DAD's UV-Vis spectra and retention times, thereby enhancing the confidence in the qualitative analysis of the modified substrate.

Gas Chromatography/Mass Spectrometry (GC/MS) for Quantification

Gas Chromatography combined with Mass Spectrometry (GC/MS) serves as another powerful analytical method for the quantification of 2-octenylsuccinate in modified starches. This technique requires the analyte to be volatile and thermally stable, which often necessitates a derivatization step for the organic acids.

For the analysis of total OS content, the esterified OS groups are first hydrolyzed from the starch backbone using an alkaline solution. Following hydrolysis, the solution is acidified (pH < 2), and the released 2-(2′-octenyl)succinic acid is extracted. researchgate.net A similar extraction procedure is used for free OS, but it begins with precipitating the starch from the aqueous dispersion with methanol. researchgate.net To make the extracted acids suitable for GC analysis, they are often converted into more volatile forms, such as silyl (B83357) esters, through a derivatization process. gcms.cz

The derivatized sample is then injected into the GC, where the different components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. This method has been successfully developed for the quantitation of both free and total OS in lipophilically modified starch, offering a reliable alternative to HPLC-based methods. researchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM)

For many types of starch, including high-amylose Japonica rice and maize starch, OSA modification does not lead to significant changes in the granule's appearance; for example, modified high-amylose starch retains its polyhedral shape. nih.gov However, closer examination at high magnification can reveal subtle alterations on the granule surface. Some studies report the appearance of a slightly rougher surface, the formation of small pores or cavities, and a loss of definition at the edges of the granules following OSA treatment. researchgate.netmdpi.com It is suggested that the reaction with OSA may initiate by attacking the starch surface, leading to these minor morphological changes. researchgate.net In other cases, the granules maintain their smooth surfaces and original shapes, such as the ellipsoidal and spherical forms of potato starch granules, with only small new adhesions observed on the surface. researchgate.net The extent of these changes appears to be moderate, indicating that the aqueous slurry esterification process does not cause severe disruption to the granular structure. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) is employed to investigate the crystalline structure of starch granules and to assess the impact of OSA modification on their crystallinity. Starch granules are semi-crystalline, exhibiting characteristic diffraction patterns corresponding to different polymorphs, primarily A-type (common in cereals) and B-type (common in tubers). mdpi.comsci-hub.ru

A consistent finding across numerous studies is that the esterification with OSA does not alter the fundamental crystalline pattern of the starch. nih.govnih.gov For example, starches with a native A-type pattern, which show characteristic diffraction peaks at 2θ angles of approximately 15°, 17°, 18°, and 23°, retain this A-type pattern after modification. nih.govresearchgate.net Similarly, starches with a B-type pattern, with peaks around 5.7°, 14.5°, 17.1°, 19.5°, and 22.4°, also maintain their B-type structure post-modification. nih.gov This suggests that the esterification reaction occurs predominantly in the amorphous regions of the starch granule, leaving the crystalline domains largely intact. nih.govgxu.edu.cn

However, while the crystalline type is preserved, a common effect of OSA modification is a reduction in the relative crystallinity. nih.govnih.govgxu.edu.cn For instance, the relative crystallinity of native high-amylose starch was found to decrease from 28.3% to 27.1% after modification to a degree of substitution (DS) of 0.0285. nih.gov This decrease in peak intensity and broadening of diffraction peaks indicates that the modification process, while not destroying the crystal lattice, causes some disruption to the ordered crystalline structure. gxu.edu.cn

Table 2: XRD Findings for OSA-Modified Starches

| Starch Type | Crystalline Pattern | Characteristic Peaks (2θ) | Effect of OSA Modification | Source |

|---|---|---|---|---|

| Cereal Starch | A-type | ~15°, 17°, 18°, 23° | Pattern maintained; relative crystallinity may decrease | nih.govresearchgate.net |

| High-Amylose Rice Starch | C-type | ~5.6°, 15.0°, 17.0°, 19.6°, 23.1° | Pattern maintained; relative crystallinity decreased from 28.3% to 27.1% | nih.gov |

| Taro Starch Nanoparticles | B-type | ~5.7°, 14.5°, 17.1°, 19.5°, 22.4° | Pattern maintained; relative crystallinity decreased from 57.8% to 48.2% | nih.gov |

Particle Size Analysis

Particle size analysis is used to determine the size distribution of starch granules and to evaluate changes resulting from OSA modification. The results from these analyses can vary, but a general trend is a slight increase in granule size after the esterification reaction.

This increase in particle size is often attributed to the introduction of the bulky octenylsuccinate groups, which can cause a minor swelling of the granule structure. researchgate.net For example, one study reported that the particle size of sago starch increased from 29.05 µm to 29.89 µm after modification. researchgate.netijfe.org In another case, the volume-average particle diameter of high-amylose Japonica rice starch showed a slight, though not statistically significant, increase from 8.67 µm for the native starch to 8.87 µm for the modified version with a DS of 0.0285. nih.gov

However, the modification does not always lead to a significant change in particle size. The reaction conditions and the starch source play a crucial role. The introduction of OSA groups onto the starch molecules can lead to some structural disorder, contributing to the observed size increase. ijfe.org Quinoa starch, which has a native particle size of approximately 2 µm, has also been successfully modified with OSA for use in Pickering emulsions. nih.gov

Table 3: Particle Size of Native and OSA-Modified Starches

| Starch Type | Native Particle Size (D researchgate.netresearchgate.net or equivalent) | OSA-Modified Particle Size (D researchgate.netresearchgate.net or equivalent) | Source |

|---|---|---|---|

| Sago Starch | 29.05 µm | 29.89 µm | researchgate.netijfe.org |

| High-Amylose Japonica Rice Starch | 8.67 µm | 8.87 µm (at DS 0.0285) | nih.gov |

| Quinoa Starch | ~2 µm | - | nih.gov |

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an advanced imaging technique utilized to characterize the microstructure of substrates modified with this compound (OSA). This method provides high-resolution, three-dimensional images, allowing for the visualization of the distribution of OSA groups on the surface and within the matrix of the modified material, typically starch granules or emulsion droplets. researchgate.netnih.gov

To visualize OSA-modified starches or emulsions stabilized by them, fluorescent probes are necessary as these materials are not typically autofluorescent. scispace.com Dyes such as Nile Red are used to stain the oil phase in emulsions, allowing for the observation of droplet size and distribution within the continuous phase stabilized by the OSA-modified substrate. nih.gov For direct visualization of the OSA-starch granules, fluorochromes like 8-amino-1,3,6-pyrenetrisulfonic acid (APTS) and fluorescein-5-isothiocyanate (FITC) can be employed to label the starch. nih.govscispace.comijpsat.org

Research findings from CLSM studies have confirmed that the conventional modification of starch with OSA in an aqueous slurry is primarily a surface phenomenon. conicet.gov.ar The technique allows for detailed examination of starch granule morphology, revealing features like concentric growth rings and surface channels, and how these structures are affected by the modification process. nih.gov In emulsion systems, CLSM analysis has been instrumental in demonstrating the stability of oil-in-water emulsions stabilized by OSA-modified starches over time, by monitoring changes in oil droplet size and distribution. nih.gov

Quantification of Modification Degree and Efficiency

Degree of Substitution (DS) Quantification

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification in substrates treated with this compound. It is defined as the average number of hydroxyl groups substituted with octenyl succinyl groups per monomeric unit of the polymer (e.g., per anhydroglucose unit in starch). The DS value directly influences the physicochemical properties of the modified material, such as its hydrophobicity, emulsifying capability, and thermal stability.

The most widely used method for determining the DS of OSA-modified starch is the titrimetric method, based on alkali saponification. The procedure involves the following steps:

A precisely weighed amount of the OSA-modified starch is suspended in a solvent like distilled water or an ethanol (B145695)/water mixture.

A known excess amount of a standardized sodium hydroxide (B78521) (NaOH) solution is added to the suspension.

The mixture is heated and stirred for a specific duration to ensure the complete saponification (hydrolysis) of the ester linkages between the starch and the OSA groups.

After cooling, the excess, unreacted NaOH is back-titrated with a standardized solution of hydrochloric acid (HCl) using an indicator such as phenolphthalein.

A blank titration is performed using the native, unmodified starch to account for any acid-consuming components present in the original material.

The DS is then calculated based on the amount of NaOH consumed during saponification. Other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to confirm the modification and, in the case of NMR, to quantify the DS. nih.govconicet.gov.ar

The DS of OSA-modified starches is influenced by various reaction conditions, including the botanical source of the starch, OSA concentration, reaction time, temperature, and pH. conicet.gov.ar

Degree of Substitution (DS) of Various OSA-Modified Starches

| Starch Source | OSA Concentration (% of starch) | Degree of Substitution (DS) | Reference |

|---|---|---|---|

| Turmeric Starch | 3% | 0.0282 | mdpi.com |

| High-Amylose Japonica Rice Starch | 3% | 0.0177 | conicet.gov.ar |

| High-Amylose Japonica Rice Starch | 8% | 0.0285 | conicet.gov.ar |

| Normal Japonica Rice Starch | 5% | 0.0283 | conicet.gov.ar |

| Pearl Millet Starch (cv. HHB-67) | 3% | 0.025 | researchgate.net |

| Pearl Millet Starch (cv. W-445) | 3% | 0.010 | researchgate.net |

| Myofibrillar Protein Composite | Not Specified | 0.019 | mdpi.com |

Reaction Efficiency (RE) Assessment

Reaction Efficiency (RE) is a measure that expresses the effectiveness of the esterification reaction. It is calculated as the ratio of the experimentally determined Degree of Substitution (DS) to the theoretical maximum DS that would be achieved if all the added OSA reagent reacted with the substrate.

Formula: RE (%) = (Actual DS / Theoretical DS) × 100

The theoretical DS is calculated based on the molar quantities of the starch anhydroglucose units and the OSA used in the reaction. A low reaction efficiency indicates that a significant portion of the OSA was consumed by side reactions, such as hydrolysis to octenyl succinic acid, rather than reacting with the starch hydroxyl groups.

Factors that influence the DS, such as reactant concentration, temperature, pH, and the physical state of the substrate, also significantly impact the reaction efficiency. conicet.gov.ar Researchers often optimize these parameters to maximize the RE, aiming to develop more cost-effective and environmentally friendly modification processes. For instance, pretreatments like ultrasonic assistance have been shown to increase RE by improving the accessibility of starch molecules, leading to higher DS values in shorter reaction times. conicet.gov.ar

Reaction Efficiency (RE) of OSA-Starch Modification

| Starch Source | Reaction Conditions | Reaction Efficiency (RE) % | Reference |

|---|---|---|---|

| Potato Starch | 3% OSA, pH 8.0, 35°C, 3h | 72.0 | nih.gov |

| Early Indica Rice Starch | 3% OSA, pH 8.5, 35°C, 4h | 78.0 | nih.gov |

| Waxy Maize Starch | Ultrasonic-assisted (600W, 1.5h) | 87.63 | conicet.gov.ar |

| Waxy Maize Starch | Conventional (control for ultrasonic) | 75.78 | conicet.gov.ar |

Amino-Substitution Percentage (for proteins)

When this compound is used to modify proteins, it primarily reacts with the free primary amino groups. The most reactive of these is the ε-amino group of lysine (B10760008) residues, and to a lesser extent, the N-terminal α-amino group of the polypeptide chain. This reaction, known as succinylation, converts the positively charged amino group into a negatively charged carboxyl group, significantly altering the protein's isoelectric point, solubility, and functional properties. nih.govresearchgate.net

The extent of this modification is quantified as the Amino-Substitution Percentage, which represents the percentage of accessible primary amino groups that have been modified by OSA. This value is determined by measuring the number of free amino groups in the protein before and after the succinylation reaction.

Common methods for quantifying free primary amino groups include colorimetric assays such as the ninhydrin test and the o-phthaldialdehyde (OPA) assay . nih.govresearchgate.netyoutube.com

Principle of Quantification:

The total number of free primary amino groups in a known concentration of the unmodified protein is measured using a standardized assay (e.g., OPA assay), which generates a colored or fluorescent product.

The same assay is performed on the OSA-modified protein.

The reduction in the number of free amino groups in the modified protein corresponds to the number of groups that have reacted with OSA.

The Amino-Substitution Percentage is calculated as the percentage decrease in free amino groups relative to the unmodified protein.

This quantification is crucial for understanding the relationship between the degree of modification and the resulting changes in the protein's functional characteristics, such as emulsifying properties. nih.gov

Mechanistic Insights into 2 Octenylsuccinic Anhydride Interactions and Modification

Esterification Mechanisms with Hydroxyl Groups (e.g., Polysaccharides)

The reaction between 2-Octenylsuccinic anhydride (B1165640) and polysaccharides, such as starch, is an esterification process where the hydroxyl groups of the polysaccharide act as nucleophiles, attacking the anhydride. This results in the covalent attachment of the hydrophobic octenylsuccinyl group to the hydrophilic polysaccharide backbone, creating an amphiphilic molecule.

The availability of hydroxyl (-OH) groups on the polysaccharide chain is a critical factor governing the extent of modification with OSA. In starch, these hydroxyl groups are located at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) units. The reaction is typically carried out in an aqueous slurry under alkaline conditions (pH 8.0-9.0), which facilitates the ionization of the hydroxyl groups, enhancing their nucleophilicity and thus their reactivity towards the anhydride. The amorphous regions of the starch granule are more accessible to the OSA reagent compared to the crystalline regions, leading to a preferential modification in these areas. Factors that increase the surface area and create pores in starch granules can provide more reaction sites for esterification.

The core of the modification is the formation of a stable ester linkage between the polysaccharide and OSA. The reaction is initiated by the nucleophilic attack of a hydroxyl group from the starch molecule on one of the carbonyl carbons of the anhydride ring of OSA. This leads to the opening of the anhydride ring and the formation of an ester bond. The other carbonyl group of the anhydride is converted into a carboxyl group, which imparts a negative charge to the modified polysaccharide at neutral or alkaline pH. The successful formation of this ester linkage can be confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic carbonyl (C=O) stretching vibration peak of the ester group at approximately 1725 cm⁻¹.

Table 1: Key Factors in the Esterification of Polysaccharides with 2-Octenylsuccinic Anhydride

| Factor | Description | Impact on Modification |

|---|---|---|

| Hydroxyl Group Availability | The accessibility of -OH groups on the polysaccharide for reaction. | Higher availability, particularly in amorphous regions, leads to a higher degree of substitution. |

| pH of the Reaction | The alkalinity of the reaction medium. | Alkaline conditions (pH 8.0-9.0) increase the nucleophilicity of hydroxyl groups, promoting the reaction. |

| Site of Modification | The specific location on the anhydroglucose unit where esterification occurs. | Primarily occurs at the C-6 hydroxyl group due to lower steric hindrance. |

| Polysaccharide Structure | The arrangement of amylose (B160209) and amylopectin (B1267705) in starch granules. | Modification is favored in the amorphous regions where amylose is more abundant. |

Acylation Mechanisms with Amino Groups (e.g., Proteins)

This compound also reacts with proteins through an acylation mechanism, targeting the nucleophilic amino groups present in the polypeptide chains. This modification alters the protein's structure and functional properties by introducing the hydrophobic octenylsuccinyl group.

The covalent attachment of the bulky and hydrophobic octenylsuccinyl group to the protein backbone can induce significant conformational changes. The introduction of these groups can disrupt the native tertiary and secondary structures of the protein, leading to partial unfolding. This unfolding can expose previously buried hydrophobic regions of the protein. Studies on succinylated proteins have shown a decrease in α-helix and β-sheet content with a corresponding increase in random coil and β-turn structures.

These structural changes have a profound impact on the intermolecular interactions of the modified protein. The increased surface hydrophobicity can enhance the protein's ability to interact with other hydrophobic molecules or at oil-water interfaces, which can improve its emulsifying properties. The alteration of the protein's charge can also influence its electrostatic interactions with other molecules. For instance, OSA-modified proteins can exhibit enhanced interactions with polysaccharides, leading to the formation of stable complexes driven by both electrostatic and hydrophobic forces. These altered intermolecular interactions are key to the changes observed in the functional properties of OSA-modified proteins, such as their solubility, gelling, and emulsifying capabilities.

Table 2: Effects of this compound Acylation on Protein Properties

| Property | Mechanism of Change | Consequence |

|---|---|---|

| Protein Charge | N-acylation of the positively charged ε-amino group of lysine (B10760008) results in a negatively charged carboxyl group. | Alters the isoelectric point and electrostatic interactions of the protein. |

| Protein Structure | The attachment of the bulky octenylsuccinyl group disrupts the native protein conformation. | Leads to partial unfolding, exposure of hydrophobic regions, and changes in secondary structure. |

| Intermolecular Interactions | Increased surface hydrophobicity and altered charge profile. | Enhances interactions with hydrophobic molecules and other biopolymers, affecting functional properties like emulsification and complex formation. |

Conformational and Structural Alterations Induced by OSA Modification

Modification of polymers with this compound (OSA) induces significant alterations in their three-dimensional structure and physical characteristics. These changes are pivotal in defining the functional properties of the resulting modified substance. The introduction of the bulky and hydrophobic octenyl group, along with the hydrophilic succinate (B1194679) group, imparts an amphiphilic nature to the polymer, leading to a cascade of structural and conformational changes at both the granular and molecular levels.

Changes in Granular Morphology (e.g., starch)

The esterification of starch with this compound (OSA) has been shown to impact the morphology of starch granules, although the extent of these changes can vary depending on the starch source and reaction conditions. Scanning electron microscopy (SEM) studies have revealed that the modification can affect the surface of the granules. For instance, OSA-modified sago starch exhibited a rougher surface and some changes in the shape of the granules ijfe.org.

While some studies report that the integrity of the granules is largely maintained, with the reaction primarily affecting the granule surface, others have observed more noticeable alterations researchgate.net. For example, modification of cacahuacintle corn starch with OSA led to an increase in granule size and significant changes in the surface morphology scielo.org.mx. The introduction of OSA groups can cause disruption of the granule structure, leading to swelling and an increase in particle size ijfe.org. This was observed in sago starch and gelose 80 starch, where the particle size significantly increased after modification ijfe.org. Similarly, the particle size of turmeric starches increased after OSA esterification, which is attributed to the polymerization of starch esters in aqueous solutions due to the added hydrophobic groups mdpi.com.

However, other research on high-amylose Japonica rice starch and wheat starch indicated that OSA modification made little to no significant change to the morphology and particle size of the starch granules nih.govmdpi.com. This suggests that the impact of OSA on granular morphology is not uniform across all starch types.

Table 1: Effect of OSA Modification on the Particle Size of Various Starches

| Starch Source | Native Particle Size (μm) | OSA-Modified Particle Size (μm) | Observation |

|---|---|---|---|

| Sago Starch | 29.052 | 29.889 | Slight but significant increase. |

| Gelose 80 | 9.793 | 20.375 | Significant increase. |

| Cacahuacintle Corn Starch | 14.26 | 16.80 | Significant increase in mean diameter. |

| High-Amylose Japonica Rice Starch | No significant change reported. | Little change in morphology and particle size. |

Influence on Crystalline Regions and Amorphous Structures

The modification of starch with this compound predominantly occurs in the amorphous regions of the starch granules. researchgate.netresearchgate.net This is because the amorphous regions are less dense and more accessible to chemical reagents compared to the highly organized crystalline regions. As a result, the crystalline structure of the starch is largely preserved after OSA modification.

X-ray diffraction (XRD) studies have consistently shown that the crystalline pattern of starch, typically A-type for cereals or B-type for tubers, is not significantly altered by the esterification process, especially at lower degrees of substitution (DS) srce.hr. For instance, OSA-modified waxy maize starch and wheat starch retained their characteristic A-type diffraction pattern mdpi.comsrce.hr.

Table 2: Changes in Relative Crystallinity of Starches Upon OSA Modification

| Starch Source | Native Relative Crystallinity (%) | OSA-Modified Relative Crystallinity (%) | Degree of Substitution (DS) |

|---|---|---|---|

| High-Amylose Japonica Rice Starch | 28.3 | 27.1 | 0.0285 |

| Turmeric Starch | 32.59 | 18.39 | Not specified |

Molecular Weight Changes Due to Concurrent Hydrolysis

The process of modifying polymers with this compound can sometimes be accompanied by a reduction in the average molecular weight of the polymer chains. This decrease is often a result of concurrent hydrolysis, which can be intentionally induced or occur as a side reaction during the modification process. For instance, OSA-modified starches can be subjected to partial enzymatic hydrolysis to obtain preparations with a reduced molecular weight. nih.gov This results in polymers that are more soluble in water and can better stabilize emulsion systems nih.gov.

Studies on OSA-modified agar (OSAR) have shown a decreased average molecular weight after modification nih.gov. Similarly, when waxy corn starch is modified with OSA and then subjected to enzymatic hydrolysis, the molecular weight of the resulting product decreases researchgate.netresearchgate.net. This reduction in molecular weight can weaken the structure of products like dough when these modified starches are incorporated nih.gov.

An inverse correlation between the degree of substitution (DS) and molecular weight has also been observed in some cases. An increase in the molecular weight of OSA-modified starch was correlated with a decrease in DS srce.hr. This may be attributed to the rupturing of some starch molecules during the modification process or a certain degree of depolymerization that occurs during substitution srce.hr.

Table 3: Reported Molecular Weight Changes in Polymers after OSA Modification

| Polymer | Modification Process | Effect on Molecular Weight |

|---|---|---|

| Starch | OSA modification with enzymatic hydrolysis | Decreased |

| Agar | OSA modification | Decreased |

| Waxy Maize Starch | OSA modification | Inversely correlated with DS |

Hydrophobic Group Introduction and Amphiphilic Character Development

A primary and intended consequence of modifying hydrophilic polymers like starch with this compound is the introduction of hydrophobic octenyl groups. This chemical alteration transforms the polymer from being purely hydrophilic to possessing an amphiphilic character, meaning it has both hydrophilic and hydrophobic properties mdpi.comconicet.gov.ar. The hydroxyl groups on the polymer backbone are partially substituted with these hydrophobic substituents conicet.gov.ar.

The successful introduction of these hydrophobic groups has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy nih.gov. This dual hydrophobic-hydrophilic nature is the foundation for many of the functional applications of OSA-modified polymers, particularly their use as emulsifiers and stabilizers in oil-in-water emulsions researchgate.netmdpi.com. The amphiphilic molecules orient themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.

This modification enhances the surface activity of the polymer. For example, OSA modification improved native sago starch and Gelose 80, making them surface-active molecules useful in emulsions ijfe.org. The introduction of the hydrophobic OSA group endows the modified particles with stronger hydrophobicity and surface wettability, enhancing their ability to stabilize Pickering emulsions mdpi.com.

Steric Hindrance Effects

This effect has several consequences for the physicochemical properties of the modified polymer. For example, the steric hindrance of OSA groups on starch chain compaction via hydrogen bonding during film formation can lead to a reduction in the crystallinity of the resulting films researchgate.net. The addition of OSA groups in sorghum starch can cause a restructuring of starch molecules and the breaking of bonds in the amorphous zone due to this spatial inhibitory effect researchgate.net. This allows the hydroxyl groups of the starch to associate with more water molecules, leading to increased swelling power researchgate.net.

Furthermore, the introduction of these bulky groups can also impact the gelatinization temperature of starch. The weakening of intermolecular hydrogen bonds due to the steric hindrance of the OSA groups can lead to a decrease in the pasting temperature of the starch mdpi.com.

Functional Enhancements and Material Science Through 2 Octenylsuccinic Anhydride Modification

Emulsification and Interfacial Science

The primary application of OSA modification lies in the creation of effective emulsifiers. The amphiphilic nature of OSA-modified polymers allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around emulsion droplets, thereby preventing coalescence and improving stability.

Modification with 2-Octenylsuccinic anhydride (B1165640) has been shown to significantly improve the emulsifying capacity and stability of various biopolymers, including starches and proteins. The degree of substitution (DS) with OSA is a critical factor, with higher DS values generally leading to better emulsion stability. For instance, research on OSA-modified turmeric starches demonstrated that as the DS increased, the emulsification index (EI) also showed an upward trend. mdpi.com After 7 days of static placement, the EI of a Pickering emulsion stabilized with native turmeric starch (DS = 0) decreased from 38.10% to 24.52%, whereas the EI of an emulsion with OSA-modified turmeric starch (DS = 0.0264) only decreased from 98.86% to 90.23%. mdpi.com

Similarly, studies on OSA-modified bovine bone gelatin (OBBG) revealed enhanced emulsifying properties compared to its unmodified counterpart (BBG). At a pH of 9.0, the emulsifying activity index (EAI) of BBG-stabilized emulsions was 22.2 ± 0.2 m²/g, which increased to 33.5 ± 0.2 m²/g for OBBG-stabilized emulsions. nih.gov This enhancement is attributed to the increased surface activity and the introduction of hydrophobic octenyl groups. The stability of these emulsions, measured by the emulsifying stability index (ESI), was also improved with OSA modification. nih.gov Furthermore, the concentration of the OSA-modified emulsifier plays a crucial role; an increase in the concentration of OSA-modified turmeric starch particles led to a higher emulsification index. mdpi.com

Table 1: Effect of Degree of Substitution (DS) of OSA-Modified Turmeric Starch on Emulsification Index (EI)

| Degree of Substitution (DS) | Initial EI (%) | EI after 7 Days (%) |

|---|---|---|

| 0 | 38.10 | 24.52 |

| 0.0144 | - | - |

| 0.0188 | - | - |

| 0.0229 | - | - |

| 0.0264 | 98.86 | 90.23 |

Data derived from a study on Pickering emulsions prepared with a 1% concentration of O-MTS particles and a 1:1 oil–water ratio. mdpi.com